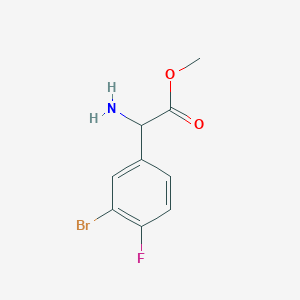

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

Description

Chemical Structure: Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate (C$9$H$9$BrFNO$_2$) is a chiral α-amino ester derivative featuring a 3-bromo-4-fluorophenyl substituent. Its molecular weight is approximately 262.08 g/mol (calculated) .

Applications:

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drug candidates. Evidence highlights its role in medicinal chemistry, such as in the synthesis of kinase inhibitors and bioactive molecules . Its bromo and fluoro substituents enhance electrophilicity and binding interactions, making it valuable in structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate |

InChI |

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3 |

InChI Key |

BLAMHWGMPNHZOA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate typically involves the reaction of 3-bromo-4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

3-bromo-4-fluoroaniline+methyl chloroacetateNaOH, refluxMethyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Reduction Reactions: Products include amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key analogs and their properties:

Research Findings and Pharmacological Relevance

- Kinase Inhibitors : Derivatives of the target compound, such as ethyl 2-(7-((3-bromo-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate , show potent kinase inhibition (MW = 421.2), emphasizing the role of the 3-bromo-4-fluorophenyl motif in target binding .

- Agrochemicals: Methyl 2-amino-2-(3-bromophenyl)acetate is prioritized for pesticide synthesis due to its lower synthetic complexity compared to the fluorinated target compound.

Biological Activity

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate is an organic compound that has garnered interest due to its potential biological activities. This compound, classified as an amino acid derivative, features a unique structure that incorporates both bromine and fluorine substituents on the aromatic ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C9H8BrFNO2

- Molecular Weight : Approximately 247.06 g/mol

- Functional Groups : Amino group, ester group, and halogenated aromatic ring

The presence of the amino group enhances its biological activity compared to other esters, making it a valuable candidate for medicinal chemistry applications.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The compound's structure allows for potential binding interactions that could lead to significant pharmacological effects. Notably, compounds with similar structures have shown activity against several enzyme classes and receptor types.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

- Receptor Binding : Its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- ToxCast Study : A comprehensive analysis of 976 chemicals revealed that many compounds with similar functionalities exhibited promiscuous binding across various GPCRs and other enzymatic targets. This highlights the potential for this compound to interact with multiple biological pathways .

- Comparative Analysis : A comparative study of various amino acid derivatives indicated that halogenated compounds often display enhanced biological activities due to their unique electronic properties. This compound's halogen substituents may contribute to its reactivity and interaction profiles.

Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Amino Acid Derivative : Starting from commercially available precursors, the amino group is introduced through nucleophilic substitution reactions.

- Bromination and Fluorination : Selective halogenation is performed on the aromatic ring to introduce bromine and fluorine at specific positions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These synthesis methods are crucial for obtaining derivatives with specific biological activities while maintaining structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.